molecular formula C19H29ClN2O5 B4075895 1-[3-(2-tert-butyl-4-chlorophenoxy)propyl]piperazine oxalate

1-[3-(2-tert-butyl-4-chlorophenoxy)propyl]piperazine oxalate

Cat. No. B4075895
M. Wt: 400.9 g/mol
InChI Key: PYGMSWRSNPCDJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-tert-butyl-4-chlorophenoxy)propyl]piperazine oxalate is a chemical compound that is commonly used in scientific research. It is a piperazine derivative that has been synthesized for its potential use as a pharmaceutical drug. The compound has been found to have a wide range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects.

Mechanism of Action

The exact mechanism of action of 1-[3-(2-tert-butyl-4-chlorophenoxy)propyl]piperazine oxalate is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It may also act as a dopamine receptor antagonist, particularly targeting the D2 receptor. These actions are thought to contribute to the compound's antipsychotic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including serotonin, dopamine, and noradrenaline, in the brain. It has also been found to modulate the activity of various ion channels, including the NMDA receptor. These effects are believed to contribute to the compound's therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[3-(2-tert-butyl-4-chlorophenoxy)propyl]piperazine oxalate in lab experiments is its well-characterized pharmacology. The compound has been extensively studied, and its mechanism of action is relatively well understood. This makes it a useful tool for investigating the role of serotonin and dopamine receptors in various biological processes.
However, there are also some limitations to using this compound in lab experiments. One limitation is its relatively low potency compared to other drugs that target the same receptors. This means that higher concentrations of the compound may be required to achieve the desired effects. Additionally, the compound has not been extensively studied in vivo, so its effects in whole organisms are not well understood.

Future Directions

There are a number of future directions for research on 1-[3-(2-tert-butyl-4-chlorophenoxy)propyl]piperazine oxalate. One area of interest is its potential use in the treatment of various neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of the compound in humans. Additionally, more research is needed to fully understand the compound's mechanism of action and its effects on various biological processes. Finally, the development of more potent derivatives of this compound may lead to the development of more effective drugs for the treatment of various disorders.

Scientific Research Applications

1-[3-(2-tert-butyl-4-chlorophenoxy)propyl]piperazine oxalate has been extensively studied for its potential use as a pharmaceutical drug. It has been found to have a wide range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects. The compound has also been studied for its potential use in the treatment of various neurological and psychiatric disorders, such as schizophrenia, depression, anxiety, and bipolar disorder.

properties

IUPAC Name

1-[3-(2-tert-butyl-4-chlorophenoxy)propyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClN2O.C2H2O4/c1-17(2,3)15-13-14(18)5-6-16(15)21-12-4-9-20-10-7-19-8-11-20;3-1(4)2(5)6/h5-6,13,19H,4,7-12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGMSWRSNPCDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Cl)OCCCN2CCNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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